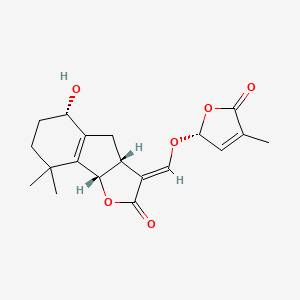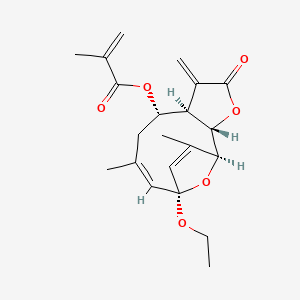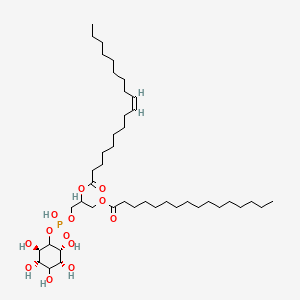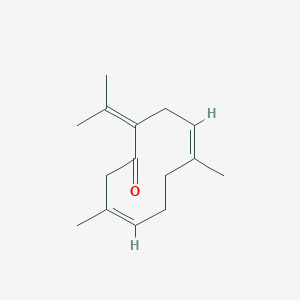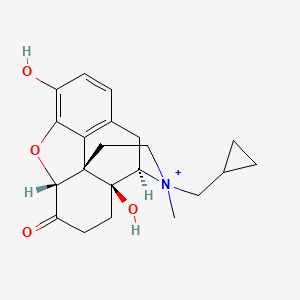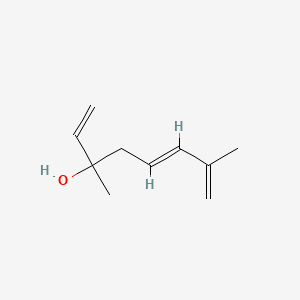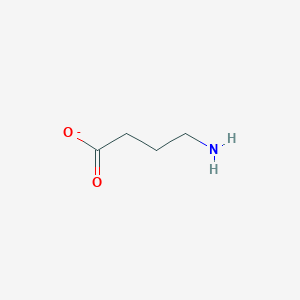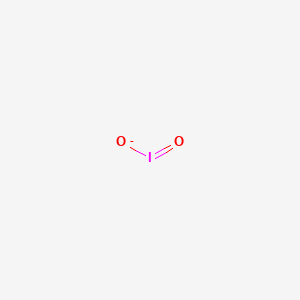
Trichloridonitridomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trichloridonitridomolybdenum is a molybdenum coordination entity.
Scientific Research Applications
Thin Films of Molybdenum Disulfide Doping
- Trichloridonitridomolybdenum has been utilized in the development of thin films of Cr-doped molybdenum disulfide (MoS2), using aerosol-assisted chemical vapor deposition. These films exhibit significant morphological, crystallographic, and nanomechanical changes, suggesting potential applications in material science and nanotechnology (Lewis et al., 2015).
Molybdenum(VI) Speciation in Sulfidic Waters
- Research has explored the role of molybdenum in sedimentary rocks and sediments as a paleo-environmental indicator. This involves understanding Mo speciation in anaerobic natural waters and its deposition mechanisms, which are crucial in geochemistry and environmental studies (Erickson & Helz, 2000).
Electrochemical Behavior of Molybdenum Clusters
- A study on the electrochemical behavior of tri-nuclear clusters of molybdenum reveals insights into their electrodeposition on platinum electrodes, indicating potential applications in electrochemistry and materials science (Kennedy, Katovic, & Lunsford, 2018).
Photophysical and Photochemical Properties
- Tris(diisocyanide)molybdenum(0) complexes exhibit long-lived excited states leading to rich photophysics and photochemistry, suggesting their potential use in sustainable photophysics, lighting, sensing, and catalysis (Herr et al., 2019).
Tribological Performance of MoS2 Coatings
- Molybdenum disulfide (MoS2) coatings, potentially derived from trichloridonitridomolybdenum, have been shown to be effective solid lubricants in various environments, including vacuum and dry gases. Their applications extend to cryogenic temperatures and are promising in the field of materials engineering (Gradt & Schneider, 2016).
Raman Spectroscopic Studies
- MoS2 and MoO3 are examined using Raman spectroscopy, emphasizing applications to tribological systems. This study provides valuable insights into the behavior of MoS2 coatings and their transformations, relevant in material science and engineering (Windom, Sawyer, & Hahn, 2011).
properties
Product Name |
Trichloridonitridomolybdenum |
|---|---|
Molecular Formula |
Cl3MoN |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
azanylidyne(trichloro)molybdenum |
InChI |
InChI=1S/3ClH.Mo.N/h3*1H;;/q;;;+3;/p-3 |
InChI Key |
HXSUIOJRXKWNOL-UHFFFAOYSA-K |
SMILES |
N#[Mo](Cl)(Cl)Cl |
Canonical SMILES |
N#[Mo](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





